molecular formula C20H18FN3O2 B11194847 2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide

2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11194847
M. Wt: 351.4 g/mol
InChI Key: MWUQKMJSPMLBSE-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with a fluorophenyl group, a methyl group, and an acetamide moiety. Its unique structure lends itself to diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the fluorophenyl and methyl groups. The final step involves the acetamide formation through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Solvents like dimethyl sulfoxide and catalysts such as palladium on carbon are often employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxo group to a hydroxyl group.

    Substitution: Halogenation reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include hydroxyl derivatives, halogenated compounds, and various substituted aromatic compounds.

Scientific Research Applications

2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide
  • 2-[2-(4-Bromophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide

Uniqueness

Compared to its analogs, 2-[2-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-Yl]-N-(3-Methylphenyl)Acetamide exhibits superior binding affinity and stability due to the presence of the fluorine atom. This makes it a more potent candidate for therapeutic applications.

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H18FN3O2/c1-13-4-3-5-17(10-13)23-18(25)12-24-19(26)11-14(2)22-20(24)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

MWUQKMJSPMLBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C

Origin of Product

United States

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